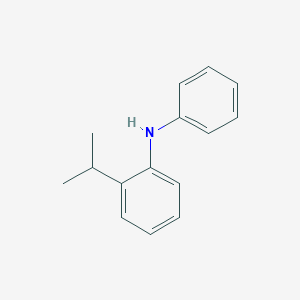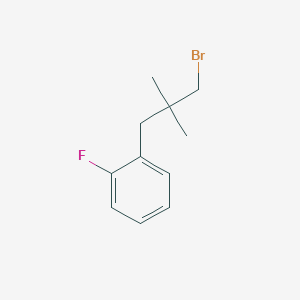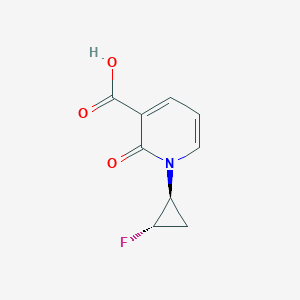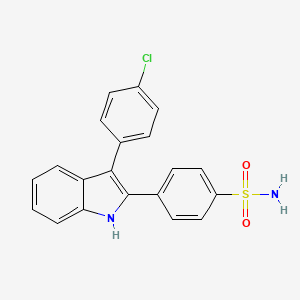![molecular formula C6H9F2N B12943323 2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
2,2-Difluorospiro[2.3]hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorospiro[23]hexan-1-amine is a chemical compound with the molecular formula C6H10F2N It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.3]hexan-1-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. For instance, starting from a suitable precursor such as a 1,3-diketone, a cyclization reaction can be induced using a base.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be achieved through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used under controlled conditions to introduce the fluorine atoms at the desired positions.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorospiro[2.3]hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups or reduce the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,2-Difluorospiro[2.3]hexan-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: It can be used in the development of new materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluorospiro[2.3]hexan-1-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. The spirocyclic structure may also contribute to its unique properties, affecting its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluorospiro[2.3]hexane: Lacks the amine group, making it less reactive in certain types of reactions.
Spiro[2.3]hexan-1-amine: Lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
2,2-Difluorocyclohexanamine: Similar in having fluorine atoms and an amine group, but differs in the ring structure.
Uniqueness
2,2-Difluorospiro[2.3]hexan-1-amine is unique due to its combination of a spirocyclic structure, fluorine atoms, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9F2N |
|---|---|
Poids moléculaire |
133.14 g/mol |
Nom IUPAC |
2,2-difluorospiro[2.3]hexan-1-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4(9)5(6)2-1-3-5/h4H,1-3,9H2 |
Clé InChI |
JFHWJLXQBJHFLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(C2(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


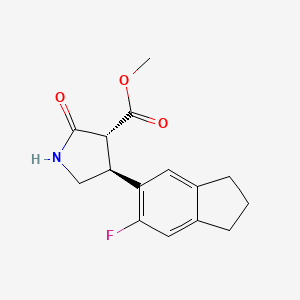
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
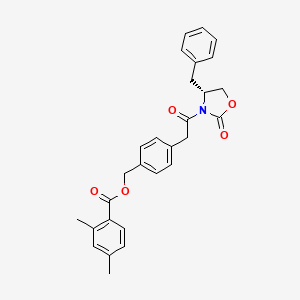
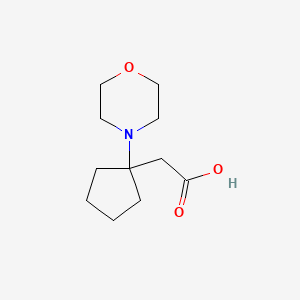
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
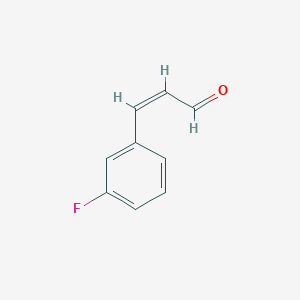
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
